5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
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Overview
Description
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group and a pyridazine ring substituted with dimethylamine, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a methoxybenzoyl group through a nucleophilic substitution reaction.
Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized and functionalized with dimethylamine.
Coupling Reaction: The piperazine and pyridazine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and dynamics simulations, have been conducted to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Trazodone
- Naftopidil
- Urapidil
Uniqueness
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxybenzoyl group and a dimethylpyridazinyl moiety makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)17-12-14(13-19-20-17)22-8-10-23(11-9-22)18(24)15-6-4-5-7-16(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZSDPDLPOCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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